molecular formula C15H22N4O B6456532 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2549043-13-0

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6456532
CAS No.: 2549043-13-0
M. Wt: 274.36 g/mol
InChI Key: JFDLADQESFFFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 5, and 6, respectively. The pyrimidine moiety is linked to a piperidine ring bearing a carboxamide functional group at position 4. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., piperidine-carboxamides and pyrimidine derivatives) are frequently explored in drug discovery for conditions ranging from infectious diseases to oncology .

The molecular formula of the compound is inferred as C15H22N4O, with a molecular weight of ~274.36 g/mol. Key physicochemical properties include moderate lipophilicity (due to cyclopropyl and methyl groups) and polar character from the carboxamide group, which may enhance solubility compared to carboxylic acid analogs .

Properties

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-9-10(2)17-14(12-3-4-12)18-15(9)19-7-5-11(6-8-19)13(16)20/h11-12H,3-8H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDLADQESFFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C(=O)N)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Pyrimidine Derivatives

Compound Name Pyrimidine Substituents Piperidine Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide (Target) 2-Cyclopropyl, 5,6-dimethyl 4-Carboxamide C15H22N4O 274.36 Carboxamide enhances stability; cyclopropyl increases lipophilicity
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid 2-Cyclopropyl, 5,6-dimethyl 3-Carboxylic acid C15H21N3O2 275.35 Carboxylic acid may confer higher reactivity and acidity; discontinued status suggests synthesis or stability challenges
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide 2-Amino, 6-chloro 4-Carboxamide (N-methyl) C12H17ClN6O 269.73 Chloro and amino groups alter electronic properties; N-methyl may reduce metabolic degradation
4-Amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Pyrrolopyrimidine core 4-Carboxamide C21H25ClN6O2 428.9 Extended aromatic system (pyrrolopyrimidine) and polar hydroxypropyl group may enhance target binding

Physicochemical and Functional Implications

Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group (vs. Carboxylic acid analogs (e.g., ) are prone to esterification or glucuronidation, which may limit bioavailability .

Amino and Chloro Groups (): Introduce hydrogen-bonding capacity (amino) and electron-withdrawing effects (chloro), which could modulate receptor affinity or solubility .

Piperidine Modifications: N-Methylation (): Reduces hydrogen-bond donor capacity, possibly altering pharmacokinetic profiles (e.g., CYP450 metabolism) . Position of Functional Groups: The 4-carboxamide in the target compound vs. 3-carboxylic acid () may influence conformational flexibility and target engagement .

Biological Activity

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H21N3O2
  • Molecular Weight : 261.32 g/mol

The compound features a bicyclic structure combining a piperidine and a pyrimidine moiety, which is significant for its interaction with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for various enzymes involved in disease pathways, including but not limited to:
    • Histone deacetylases (HDAC)
    • Carbonic anhydrases (CA)
    • Protein kinases
  • Receptor Binding : Binding affinity studies show that it may selectively interact with specific receptors, potentially influencing signaling pathways relevant to cancer and neurodegenerative diseases.

Biological Activity

The compound has been evaluated for various biological activities:

  • Anticancer Activity : In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance, it has shown selective activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.
  • Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of derivatives similar to this compound against a panel of cancer cell lines. The results indicated significant potency with IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor types .
  • Selectivity in Enzyme Inhibition :
    • Another investigation focused on the selectivity of similar compounds towards bacterial enzymes without affecting human counterparts, indicating a promising therapeutic index for antibacterial applications .

Comparative Analysis

A comparative analysis of structural analogs reveals insights into the biological activity associated with different substitutions on the pyrimidine and piperidine rings.

Compound Name Structural Features Biological Activity
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidineSimilar structure with different methyl substitutionModerate anticancer activity
1-(4,6-Dimethylpyrimidin-2-yl)piperidineLacks cyclopropane moietyExhibits antibacterial properties
1-(2-Cyclobutyl-pyrimidin)Cyclobutane instead of cyclopropanePotentially different biological effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.